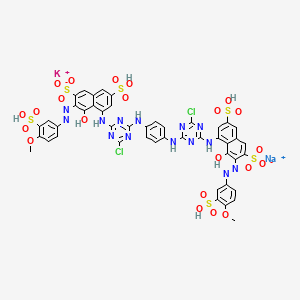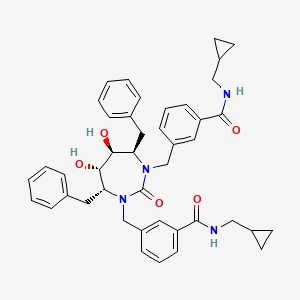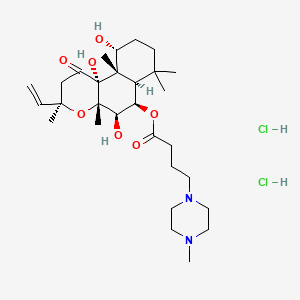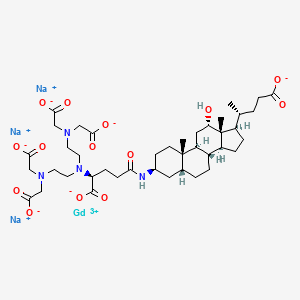
(4S)-2-(Carboxy(((5-methyl-3-phenylisoxazol-4-yl)carbonyl)amino)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penicilloic acids are degradation products of penicillin antibiotics, including oxacillin. Oxacillin is a narrow-spectrum beta-lactam antibiotic that belongs to the penicillin class. It is primarily used to treat infections caused by penicillinase-producing staphylococci. The penicilloic acids of oxacillin are formed when the beta-lactam ring of oxacillin is hydrolyzed, rendering the antibiotic inactive .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Penicilloic acids are typically synthesized through the hydrolytic opening of the beta-lactam ring of oxacillin. This process can be achieved using mild acidic or basic conditions. For instance, the hydrolysis can be carried out in the presence of an inorganic acid or a mixture of water and a water-miscible organic solvent under reduced pressure .
Industrial Production Methods: Industrial production of penicilloic acids involves controlled hydrolysis of oxacillin. The reaction conditions are optimized to ensure high yield and purity of the penicilloic acids. The process may involve the use of specific catalysts and controlled temperature and pressure conditions to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Penicilloic acids undergo various chemical reactions, including:
Oxidation: Penicilloic acids can be oxidized to form penicilloaldehydes.
Reduction: Reduction reactions can convert penicilloic acids into penilloic acids.
Substitution: Substitution reactions can occur at the carboxyl or amino groups of penicilloic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Penicilloaldehydes
Reduction: Penilloic acids
Substitution: Various substituted penicilloic acid derivatives
Wissenschaftliche Forschungsanwendungen
Penicilloic acids of oxacillin have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of other chemical compounds.
Biology: Studied for their role in the metabolism of penicillin antibiotics.
Medicine: Investigated for their potential immunogenic properties and their role in allergic reactions to penicillin.
Industry: Utilized in the development of new antibiotics and in the study of antibiotic resistance mechanisms
Wirkmechanismus
Penicilloic acids do not possess antibacterial activity. they are significant in understanding the mechanism of action of penicillin antibiotics. The beta-lactam ring of oxacillin binds to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting cell wall synthesis. The hydrolysis of the beta-lactam ring to form penicilloic acids inactivates the antibiotic, preventing it from binding to PBPs .
Vergleich Mit ähnlichen Verbindungen
Penicilloic acids of oxacillin can be compared with similar compounds such as:
- Penicilloic acids of methicillin
- Penicilloic acids of nafcillin
- Penicilloic acids of cloxacillin
- Penicilloic acids of dicloxacillin
- Penicilloic acids of flucloxacillin
Uniqueness: The penicilloic acids of oxacillin are unique due to the specific structure of oxacillin, which includes a 5-methyl-3-phenyl-4-isoxazolyl group. This structural feature influences the hydrolysis process and the resulting penicilloic acids .
Eigenschaften
CAS-Nummer |
1642629-95-5 |
|---|---|
Molekularformel |
C19H21N3O6S |
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
(4S)-2-[carboxy-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H21N3O6S/c1-9-11(12(22-28-9)10-7-5-4-6-8-10)15(23)20-13(17(24)25)16-21-14(18(26)27)19(2,3)29-16/h4-8,13-14,16,21H,1-3H3,(H,20,23)(H,24,25)(H,26,27)/t13?,14-,16?/m0/s1 |
InChI-Schlüssel |
JCHZLBSPYSDECZ-BBBYJDLNSA-N |
Isomerische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















